

O-tert-Butyl-L-tyrosine: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	O-tert-Butyl-L-tyrosine	
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This technical guide provides an in-depth overview of **O-tert-Butyl-L-tyrosine**, a critical amino acid derivative for professionals in biochemical research and pharmaceutical development. This document outlines its chemical structure, molecular properties, and a detailed protocol for its application in solid-phase peptide synthesis.

Core Compound Properties

O-tert-Butyl-L-tyrosine, systematically known as (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid, is a derivative of the amino acid L-tyrosine.[1] The introduction of a tert-butyl group to the phenolic hydroxyl functional group enhances its stability and solubility, making it an invaluable building block in the synthesis of peptides and other complex molecules.[2] This modification prevents unwanted side reactions during synthesis, particularly in the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of **O-tert-Butyl-L-tyrosine**.

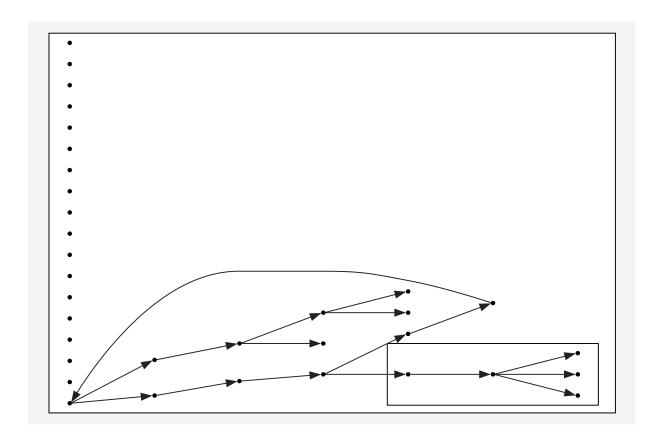


Property	Value
Molecular Formula	C13H19NO3[1][2][3]
Molecular Weight	237.29 g/mol [1][3]
CAS Number	18822-59-8[1][2][3]
Appearance	White powder or crystal[2][3]
Melting Point	238-243 °C[3][4]
Optical Rotation	$[\alpha]D^{20} = -29 \pm 2^{\circ} (c=1 \text{ in THF:H}_2O 1:1)[2]$
Purity (Typical)	≥97%[2][3][4]
IUPAC Name	(2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid[1]

Chemical Structure Visualization

The chemical structure of **O-tert-Butyl-L-tyrosine** is depicted below, illustrating the L-tyrosine backbone with the characteristic tert-butyl ether linkage at the para position of the phenyl ring.





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Caption: Chemical structure of **O-tert-Butyl-L-tyrosine**.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

O-tert-Butyl-L-tyrosine is commonly utilized in its N α -Fmoc protected form, Fmoc-Tyr(tBu)-OH, for Fmoc/tBu solid-phase peptide synthesis. The following protocol outlines the key steps for incorporating this amino acid into a growing peptide chain on a solid support resin (e.g., Rink Amide resin).

Materials and Reagents:

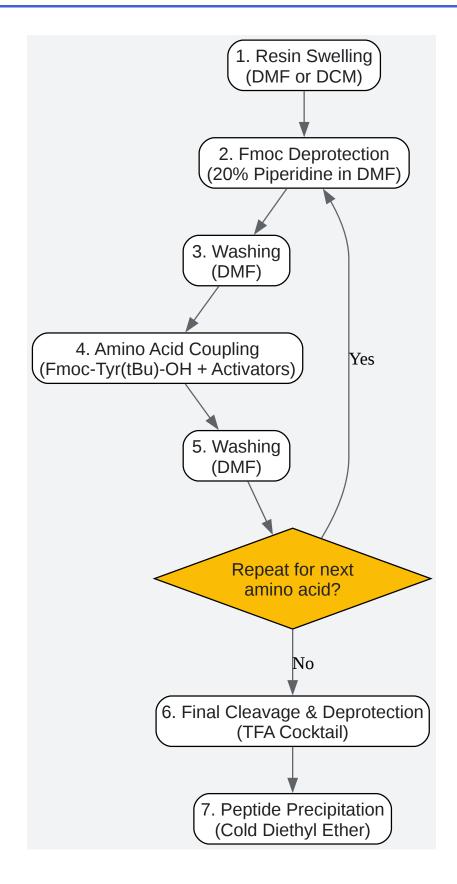
• Fmoc-Tyr(tBu)-OH



- Rink Amide Resin (or other suitable solid support)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- N,N'-Diisopropylethylamine (DIEA)
- Coupling Reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
- Cleavage Cocktail: e.g., Trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane)
- · Diethyl ether (cold)
- Peptide synthesis vessel
- Shaker/agitator

Workflow Diagram:





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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).



Detailed Methodology:

- 1. Resin Preparation and Swelling:
- Place the desired amount of resin in a reaction vessel.
- Add DMF or DCM to the resin.
- Allow the resin to swell by agitating for at least 30-60 minutes at room temperature.
- Drain the solvent.
- 2. Nα-Fmoc Group Deprotection:
- To the swelled resin, add a solution of 20% piperidine in DMF.
- Agitate for 3-5 minutes and then drain the solution.
- Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.
- Drain the solution and wash the resin thoroughly with DMF (typically 4-6 times) to remove all traces of piperidine.
- 3. Coupling of Fmoc-Tyr(tBu)-OH:
- In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (typically 1.5-4 equivalents relative to the resin loading) and an equivalent amount of a coupling agent (e.g., HBTU/HOBt) in a minimal amount of DMF.
- Add DIEA (2-8 equivalents) to the amino acid solution to activate it.
- Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
- Agitate the mixture for 1-4 hours at room temperature. The reaction progress can be monitored using a Kaiser test to check for the presence of free primary amines.
- Once the coupling is complete (negative Kaiser test), drain the reaction solution.



4. Washing:

- Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
- The resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid in the peptide sequence.
- 5. Final Cleavage and Side-Chain Deprotection:
- After the entire peptide sequence has been assembled, wash the final peptide-resin with DCM and dry it under vacuum.
- In a fume hood, add a freshly prepared cleavage cocktail (e.g., a mixture of TFA, water, and scavengers) to the dried resin. The tert-butyl protecting group on the tyrosine side chain is labile to strong acids like TFA.
- Agitate the mixture at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate, which contains the cleaved peptide.
- 6. Peptide Precipitation and Recovery:
- Add the TFA filtrate dropwise to a centrifuge tube containing a 10-fold volume of cold diethyl ether.
- A white precipitate of the crude peptide should form.
- Centrifuge the mixture to pellet the peptide and decant the ether.
- Wash the peptide pellet with cold diethyl ether 2-3 more times to remove residual scavengers and cleavage byproducts.
- Dry the final peptide pellet under vacuum. The crude peptide can then be purified using techniques such as reverse-phase HPLC.



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